2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
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Overview
Description
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepines This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one followed by methoxylation using methanol and a base such as sodium methoxide. This process can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is a key intermediate in the synthesis of certain pharmaceuticals, particularly those used in the treatment of psychiatric disorders.
Industry: It is used in the production of various chemical products and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. By modulating these receptors, the compound can exert antipsychotic and mood-stabilizing effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound has a similar structure but contains a thione group instead of a methoxy group.
11-oxo-11H-dibenzo[b,f][1,4]thiazepin-10-yl-acetic acid: Another structurally related compound with different functional groups.
Uniqueness
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C14H11NO2S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
8-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-12-10(8-9)14(16)15-11-4-2-3-5-13(11)18-12/h2-8H,1H3,(H,15,16) |
InChI Key |
WCFDCIHBQQEPFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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